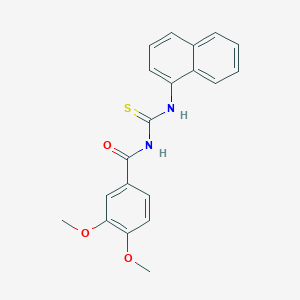
N-(3-bromo-4-methoxybenzoyl)-N'-(4-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C16H15BrN2O2S It is a benzamide derivative that features a bromine atom, a methoxy group, and a carbamothioyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methoxybenzoyl)-N'-(4-methylphenyl)thiourea typically involves the bromination of 4-methoxybenzaldehyde to form 3-bromo-4-methoxybenzaldehyde . This intermediate is then reacted with 4-methylphenyl isothiocyanate under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can modify the carbamothioyl group.
Condensation Reactions: The compound can participate in condensation reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation of the methoxy group can produce a benzaldehyde derivative.
Aplicaciones Científicas De Investigación
3-Bromo-4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-bromo-4-methoxybenzoyl)-N'-(4-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
4-Bromo-3-methoxy-N-[(4-methylphenyl)methyl]benzamide: A structurally similar compound with different functional groups.
Benzamide, N-(4-methoxyphenyl)-3-bromo-: Another benzamide derivative with similar structural features.
Uniqueness
3-Bromo-4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C16H15BrN2O2S |
|---|---|
Peso molecular |
379.3g/mol |
Nombre IUPAC |
3-bromo-4-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H15BrN2O2S/c1-10-3-6-12(7-4-10)18-16(22)19-15(20)11-5-8-14(21-2)13(17)9-11/h3-9H,1-2H3,(H2,18,19,20,22) |
Clave InChI |
FKFWQMMSJPSHGS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br |
SMILES canónico |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-chloro-4-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B410193.png)
![3,4-dimethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B410194.png)
![N-[(2-fluorophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B410196.png)
![N-[(4-bromophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B410197.png)
![N-[(3-acetylphenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B410198.png)
![Propyl 4-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B410199.png)
![3,4-dimethoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide](/img/structure/B410200.png)


![N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B410203.png)
![Ethyl 4-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B410206.png)
![N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B410208.png)
![3,4,5-trimethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B410210.png)
![N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B410211.png)
